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Abstract

Cuparene is a naturally occurring sesquiterpenoid characterized by a unique aromatic and
aliphatic chemical structure. This guide provides a comprehensive overview of the core
structural and stereochemical features of cuparene, including its IUPAC nomenclature,
chemical formula, and the properties of its stereoisomers. Detailed experimental protocols that
were instrumental in the elucidation of its structure are presented, alongside a summary of its
known biological activities. This document aims to serve as a technical resource for
professionals in the fields of chemical research and drug development.

Core Structure and Nomenclature

Cuparene is a bicyclic sesquiterpene with the chemical formula CisH22.[1][2] Its structure
consists of a p-tolyl group attached to a trimethylcyclopentyl ring. The International Union of
Pure and Applied Chemistry (IUPAC) name for the naturally occurring (+)-cuparene is 1-
methyl-4-[(1R)-1,2,2-trimethylcyclopentyl]benzene.[1][3]

Table 1: Chemical and Physical Properties of (+)-Cuparene
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Property Value Reference
Molecular Formula CisH22 [1112]
Molecular Weight 202.34 g/mol

CAS Number 16982-00-6

Density 0.937 g/mL at 20 °C

Boiling Point 275 °C

Refractive Index n20/D 1.523

Optical Rotation [a]20/D +64° + 2° (neat)

Stereochemistry and Enantiomers

Cuparene possesses a single chiral center at the C1 position of the cyclopentyl ring, where the

p-tolyl group is attached. This gives rise to two enantiomers: (+)-cuparene and (-)-cuparene.

e (+)-Cuparene: This is the dextrorotatory enantiomer with an (R) configuration at the chiral

center. Its full IUPAC name is (R)-1-methyl-4-(1,2,2-trimethylcyclopentyl)benzene.

¢ (-)-Cuparene: This is the levorotatory enantiomer with an (S) configuration. Its full IUPAC

name is (S)-1-methyl-4-(1,2,2-trimethylcyclopentyl)benzene.

The absolute configuration of the enantiomers was definitively established through

enantioselective total synthesis.

Stereoisomers of Cuparene

(+)-(R)-Cuparene
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Stereoisomers of Cuparene

Elucidation of Structure and Stereochemistry:
Experimental Protocols

The determination of the intricate structure and stereochemistry of cuparene has been a result
of a combination of spectroscopic methods and, most decisively, total synthesis.

Spectroscopic Analysis

While specific detailed historical spectra for the initial structure elucidation are not readily
available in consolidated form, the characterization of cuparene relies on standard modern
spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 'H NMR: The proton NMR spectrum of cuparene would be expected to show characteristic
signals for the aromatic protons of the p-tolyl group (typically in the range of 7.0-7.3 ppm),
the methyl protons on the aromatic ring (around 2.3 ppm), and the aliphatic protons of the
trimethylcyclopentyl ring, including the three methyl groups which would appear as singlets
in the upfield region.

e 13C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the
aliphatic carbons of the cyclopentyl ring, and the four methyl carbons.

Mass Spectrometry (MS): Electron ionization mass spectrometry of cuparene would show a
molecular ion peak (M+) at m/z 202, corresponding to its molecular weight. The fragmentation
pattern would likely involve the loss of methyl and other alkyl fragments from the cyclopentyl
ring and benzylic cleavage.

Total Synthesis

The unambiguous determination of the structure and absolute stereochemistry of cuparene
was achieved through its total synthesis. Several synthetic routes have been developed, with
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enantioselective syntheses being crucial for establishing the (R) and (S) configurations of the
enantiomers.

Enantioselective Synthesis of (-)-Cuparene from 3-Cyclogeraniol:

One notable enantioselective synthesis of (-)-cuparene starts from [3-cyclogeraniol. The key
steps involve a Katsuki-Sharpless asymmetric epoxidation to introduce chirality, followed by a
pinacollic rearrangement and a Robinson annulation.

Experimental Protocol Outline:

o Asymmetric Epoxidation: B-Cyclogeraniol is subjected to a Sharpless asymmetric
epoxidation to create a chiral epoxide.

o Reagents: Titanium(lV) isopropoxide, diethyl tartrate (as a chiral ligand), and an oxidizing
agent like tert-butyl hydroperoxide.

¢ Pinacollic Rearrangement: The resulting epoxy alcohol undergoes a pinacol-type
rearrangement to form a chiral ketone.

e Robinson Annulation: The chiral ketone is then subjected to a Robinson annulation to
construct the cyclopentane ring fused to the aromatic precursor.

e Final Steps: Subsequent functional group manipulations, including methylation and
aromatization, lead to the final (-)-cuparene product.
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Enantioselective Synthesis of (-)-Cuparene
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Key steps in the enantioselective synthesis of (-)-cuparene.

Biological Activities and Potential for Drug
Development

Cuparene and its derivatives have attracted interest in the field of drug development due to

their reported biological activities.
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Neuroprotective Effects

Recent studies have demonstrated that certain cuparene-type sesquiterpenes exhibit
significant neuroprotective effects. For instance, derivatives isolated from the edible mushroom
Flammulina filiformis have shown to protect human neuroblastoma SH-SY5Y cells against 6-
hydroxydopamine (6-OHDA)-induced cell death. This model is commonly used to study
Parkinson's disease, suggesting a potential therapeutic avenue for neurodegenerative
disorders. The reported ECso values for some of these compounds are in the low micromolar

range, indicating potent activity.

Antimicrobial Activity

Various cuparene-type sesquiterpenes have also been reported to possess antimicrobial
properties. These compounds have shown activity against a range of bacteria and fungi. While
comprehensive quantitative data across a wide spectrum of microbes is still being compiled,
the initial findings suggest that the cuparene scaffold could be a valuable starting point for the

development of new antimicrobial agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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